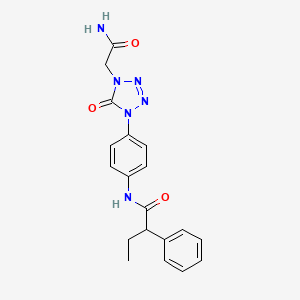
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, biological mechanisms, and research findings related to its activity.
Structural Characteristics
The molecular formula of this compound is C18H18N6O5 with a molecular weight of 398.4 g/mol. The compound features a tetrazole ring, which is known for its role in various enzyme inhibitors, and an amide functional group that may enhance its biological activity through hydrogen bonding interactions with target proteins.
Anticancer Properties
Research indicates that compounds containing the tetrazole moiety often exhibit significant anticancer properties. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and tetrazole components can enhance cytotoxic effects against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | <10 | Moderate inhibition |
| Related Tetrazole Derivative | A549 (lung cancer) | 3.5 | Strong inhibition |
Anticonvulsant Activity
In addition to anticancer properties, some studies have highlighted the anticonvulsant potential of tetrazole-containing compounds. For example, derivatives with similar structural features demonstrated effective anticonvulsant action in animal models with median effective doses significantly lower than standard treatments like ethosuximide .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole ring may inhibit specific enzymes involved in tumor growth and progression.
- Cell Cycle Arrest : Compounds in this category have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Modulation : Some derivatives activate cellular pathways that enhance antioxidant defenses, contributing to their protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound:
- Study on Anticancer Activity : A study evaluated various derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that modifications at the phenyl position significantly impacted the efficacy against breast and lung cancer cells .
- Anticonvulsant Efficacy : Another research highlighted the anticonvulsant properties of related compounds in MES and scPTZ models, demonstrating significant activity at lower doses compared to conventional medications .
- Oxidative Stress Protection : Research on similar cinnamamide derivatives revealed their ability to activate the Nrf2 pathway, enhancing cellular antioxidant responses and providing protective effects against oxidative damage.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-2-16(13-6-4-3-5-7-13)18(27)21-14-8-10-15(11-9-14)25-19(28)24(22-23-25)12-17(20)26/h3-11,16H,2,12H2,1H3,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHNRRBYPHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














